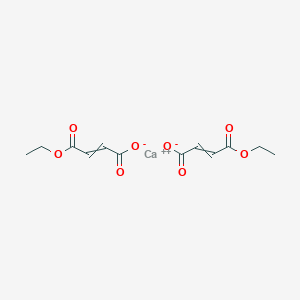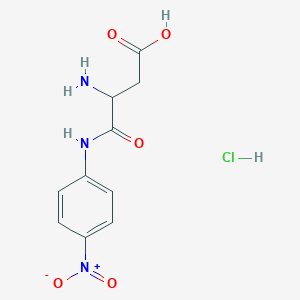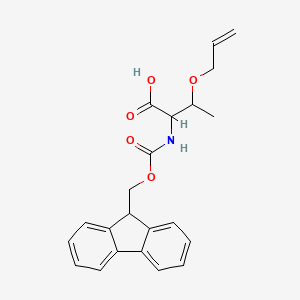
Fmoc-Thr(Allyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine: is a derivative of L-threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group for the amino function in peptide synthesis, while the O-allyl group protects the hydroxyl function of threonine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using an allyl group. This can be achieved by reacting L-threonine with allyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is then protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is done by reacting the O-allyl-L-threonine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and O-allyl groups.
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
O-Allyl Deprotection: Palladium catalysts in the presence of morpholine.
Major Products:
Deprotected L-threonine: After removal of the protecting groups, the major product is L-threonine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in the synthesis of peptides. The protecting groups allow for the stepwise addition of amino acids to build peptides.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering.
Drug Development: It is used in the synthesis of peptide-based drugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Wirkmechanismus
Mechanism:
Protection and Deprotection: The compound exerts its effects through the protection and deprotection of functional groups in amino acids. The Fmoc group protects the amino group, while the O-allyl group protects the hydroxyl group of threonine.
Molecular Targets: The primary targets are the amino and hydroxyl groups of amino acids, which are protected during peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine
Uniqueness:
- Hydroxyl Group Protection: The presence of the O-allyl group for hydroxyl protection is a unique feature of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, making it particularly useful in the synthesis of peptides containing threonine.
Eigenschaften
Molekularformel |
C22H23NO5 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
WZNQPIBLGCKYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
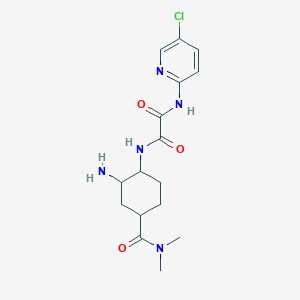
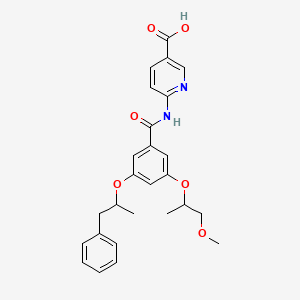
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
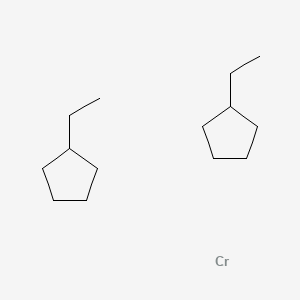
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
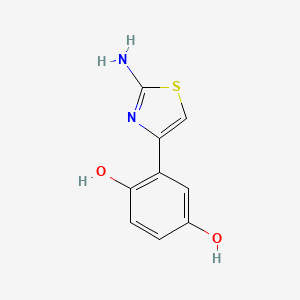
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

